5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine
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Overview
Description
5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazoles. This compound is characterized by the presence of two methyl groups at the 5th and 6th positions of the benzimidazole ring, and an amine group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine involves the reaction of 2-amino-5,6-dimethylbenzimidazole with appropriate reagents under controlled conditions . Another method involves the reaction of diethyl oxalate with 2-amino-5,6-dimethylbenzimidazole in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at different positions on the benzimidazole ring.
Scientific Research Applications
5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar structure but with a phenyl group instead of an amine group.
2-Amino-5,6-dimethylbenzimidazole: Lacks the dihydro component but shares the dimethyl substitution pattern.
Uniqueness
5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13N3 |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
5,6-dimethyl-2,3-dihydro-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C9H13N3/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4,9,11-12H,10H2,1-2H3 |
InChI Key |
GCLXMHLJVGXQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(N2)N |
Origin of Product |
United States |
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